molecular formula C16H18N6O B2901993 2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol CAS No. 946298-13-1

2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol

Cat. No. B2901993
CAS RN: 946298-13-1
M. Wt: 310.361
InChI Key: MGLZDOQLROVPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Methotrexate, which is a well-known drug used in chemotherapy for cancer treatment. However,

Advantages and Limitations for Lab Experiments

The advantages of using 2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol in lab experiments are numerous. This compound is highly effective in inhibiting cell growth and division, making it a potential candidate for cancer treatment. Moreover, its anti-inflammatory effects make it a potential candidate for the treatment of autoimmune diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and potential toxicity.

Future Directions

There are numerous future directions for the scientific research application of 2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol. One of the most significant directions is the development of new derivatives of this compound that are more effective and less toxic. Moreover, this compound can be studied for its potential use in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound in combination with other drugs can be studied for its potential synergistic effects. The future directions for the scientific research application of this compound are vast, and further studies are required to explore its potential applications fully.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various fields of scientific research. Its complex synthesis method and potential toxicity are limitations, but its potential applications in cancer treatment and autoimmune diseases make it an attractive candidate for further studies. The future directions for the scientific research application of this compound are vast, and further studies are required to explore its full potential.

Synthesis Methods

The synthesis of 2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol involves several chemical reactions. The starting material for the synthesis is 2,4-diamino-6-(2,5-dimethylphenyl)pteridine, which undergoes a series of reactions to form the final product. The synthesis of this compound is complex and requires expertise in organic chemistry.

Scientific Research Applications

2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)ethanol has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in cancer research. It has been found to be effective in inhibiting the growth of cancer cells by interfering with the synthesis of DNA. Moreover, it has also been studied for its potential use in autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis.

properties

IUPAC Name

2-[[4-(2,5-dimethylanilino)pteridin-2-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-10-3-4-11(2)12(9-10)20-15-13-14(18-6-5-17-13)21-16(22-15)19-7-8-23/h3-6,9,23H,7-8H2,1-2H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLZDOQLROVPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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